CYP3A4 Inhibition Profile: Differentiating Metabolic Stability from 8-Hydroxyquinoline
While direct CYP3A4 inhibition data for 8-(2-phenoxyethoxy)quinoline are not publicly available, class-level inference from closely related quinoline ethers indicates a significant divergence in metabolic stability compared to the 8-hydroxyquinoline (8-HQ) scaffold [1]. In a representative study, a structurally analogous 8-substituted quinoline derivative exhibited an IC50 of 50,000 nM against CYP3A4, suggesting weak inhibition of this key metabolic enzyme [2]. In contrast, 8-HQ and its halogenated derivatives are known to undergo extensive Phase I metabolism, often resulting in rapid clearance and potential hepatotoxicity [3]. The introduction of a bulky phenoxyethoxy substituent at the 8-position is hypothesized to sterically hinder CYP3A4 binding, thereby enhancing metabolic stability and reducing the risk of drug-drug interactions.
| Evidence Dimension | Inhibition of CYP3A4 enzyme activity (IC50) |
|---|---|
| Target Compound Data | Class-level inferred IC50 ~ 50,000 nM (based on close analog) |
| Comparator Or Baseline | 8-Hydroxyquinoline (8-HQ): Rapid metabolism; specific IC50 not reported |
| Quantified Difference | Approximately 580-fold weaker inhibition than potent CYP3A4 inhibitors (e.g., ketoconazole IC50 = 0.086 µM) [2] |
| Conditions | In vitro assay using recombinant human CYP3A4 expressed in E. coli |
Why This Matters
Weak CYP3A4 inhibition predicts a lower likelihood of metabolic drug-drug interactions, a critical factor in selecting compounds for in vivo pharmacology studies.
- [1] BindingDB. (n.d.). BDBM50197651 CHEMBL3957888. Retrieved from BindingDB database. View Source
- [2] ChEMBL Database. (n.d.). CHEMBL3957888: CYP3A4 Inhibition. European Bioinformatics Institute. View Source
- [3] Song, Y., Xu, H., Chen, W., Zhan, P., & Liu, X. (2015). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. MedChemComm, 6(1), 61-74. View Source
